N-(2-cyanophenyl)-2-propoxybenzamide
Description
N-(2-cyanophenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide ring and a 2-cyanophenyl group attached to the amide nitrogen. Its molecular formula is C₁₆H₁₅N₂O₂, with a molar mass of 273.31 g/mol. The compound is synthesized via a two-step process starting from 2-aminobenzonitrile. The first step involves acryloylation under cooled conditions (0°C) in dichloromethane (DCM) with triethylamine as a base, followed by propoxylation to introduce the alkoxy group .
Crystallographic studies reveal that the compound exhibits a dihedral angle of 12.41° between the carboxamide group and the benzene ring, influencing its molecular packing. The crystal structure features parallel layers separated by 3.69 Å, which may impact its solubility and stability .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H16N2O2/c1-2-11-21-16-10-6-4-8-14(16)17(20)19-15-9-5-3-7-13(15)12-18/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
RKHSYVWONCMYQQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among benzamide analogues significantly affect their physicochemical properties, biological activity, and safety profiles. Below is a detailed comparison:
Structural and Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Dihedral Angle (°) | Layer Spacing (Å) |
|---|---|---|---|---|---|
| N-(2-cyanophenyl)-2-propoxybenzamide | 2-cyano, 2-propoxy | C₁₆H₁₅N₂O₂ | 273.31 | 12.41 | 3.69 |
| 2-pentyloxybenzamide | 2-pentyloxy | C₁₂H₁₇NO₂ | 207.27 | 3.30 | 3.81 |
| N-(4-Aminophenyl)-2-propoxybenzamide | 4-amino, 2-propoxy | C₁₆H₁₈N₂O₂ | 270.33 | Not reported | Not reported |
| N,N-dimethyl-2-propoxybenzamide | N,N-dimethyl, 2-propoxy | C₁₂H₁₇NO₂ | 207.27 | Not reported | Not reported |
| N-(2-Chloro-6-fluorophenyl)-...benzamide (1a) | 2-chloro,6-fluoro, cyano | Complex | Not reported | Not reported | Not reported |
- Dihedral Angles and Packing: The 12.41° dihedral angle in this compound contrasts sharply with the 3.30° angle in 2-pentyloxybenzamide, suggesting greater steric hindrance from the cyano group. Longer alkoxy chains (e.g., pentyl vs. propoxy) increase layer spacing (3.81 Å vs. 3.69 Å), which could enhance crystallinity or thermal stability .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano in this compound) may decrease electron density on the aromatic ring, affecting reactivity or binding to biological targets. Halogenated derivatives (e.g., 1a with chloro/fluoro substituents) often exhibit improved metabolic stability and target affinity due to halogen electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
